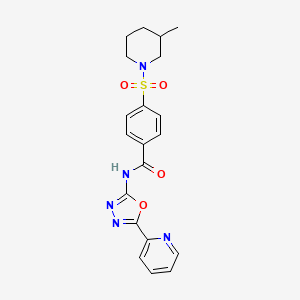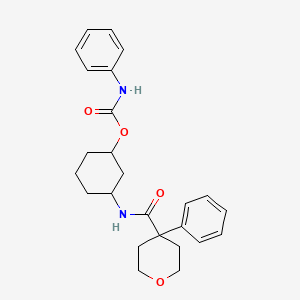![molecular formula C12H22N2O2 B3008749 Tert-butyl methyl(5-azaspiro[2.4]heptan-7-yl)carbamate CAS No. 1257389-30-2](/img/structure/B3008749.png)
Tert-butyl methyl(5-azaspiro[2.4]heptan-7-yl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The tert-butyl methyl(5-azaspiro[2.4]heptan-7-yl)carbamate is a compound that belongs to the class of organic chemicals known as azaspiroheptanes. These compounds are characterized by a seven-membered ring system that contains both nitrogen and carbon atoms. The specific compound is not directly described in the provided papers, but related compounds with similar structural motifs are discussed. For instance, tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate is a bifunctional compound with potential for further selective derivatization on its azetidine and cyclobutane rings, which could be relevant for the synthesis of compounds related to tert-butyl methyl(5-azaspiro[2.4]heptan-7-yl)carbamate .
Synthesis Analysis
The synthesis of related azaspiroheptane derivatives has been reported with efficient and scalable routes. For example, tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate is synthesized through two scalable synthetic routes, which are significant for accessing novel compounds that complement piperidine ring systems . Another related compound, tert-butyl-(1R,4S,6R)-4-(hydroxymethyl)-3-azabicyclo[4.1.0]heptane-3-carboxylate, is synthesized from a commercially available chiral lactone, with a key step involving an epimerization/hydrolysis process to avoid tedious purification, yielding the product in 43% over nine chemical transformations . These methods could potentially be adapted for the synthesis of tert-butyl methyl(5-azaspiro[2.4]heptan-7-yl)carbamate.
Molecular Structure Analysis
The molecular structure of azaspiroheptane derivatives is characterized by the presence of a spirocyclic framework, which is a bicyclic system where a quaternary carbon atom is shared between two rings. In the case of the compounds discussed in the papers, the structures include azetidine and cyclobutane rings , or a 3-azabicyclo[4.1.0]heptane framework . These structural features are important as they influence the chemical reactivity and physical properties of the molecules.
Chemical Reactions Analysis
The chemical reactivity of azaspiroheptane derivatives is influenced by the functional groups attached to the spirocyclic core. The bifunctional nature of tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate suggests that it can undergo selective derivatization, which is a valuable trait for the synthesis of diverse chemical entities . The presence of hydroxymethyl and carboxylate groups in tert-butyl-(1R,4S,6R)-4-(hydroxymethyl)-3-azabicyclo[4.1.0]heptane-3-carboxylate indicates potential for further chemical transformations, such as esterification or oxidation .
Physical and Chemical Properties Analysis
While the physical and chemical properties of tert-butyl methyl(5-azaspiro[2.4]heptan-7-yl)carbamate are not directly reported, the properties of similar compounds can provide insights. The tert-butyl group is known to impart steric bulk, which can affect the solubility and boiling point of the compound. The presence of a nitrogen atom in the ring system can influence the basicity and hydrogen bonding capability of the molecule. The synthesis routes described for related compounds suggest that these molecules can be obtained in pure form, which is essential for characterizing their physical and chemical properties .
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
Enantioselective Synthesis : Tert-butyl methyl(5-azaspiro[2.4]heptan-7-yl)carbamate derivatives are used in enantioselective synthesis, particularly in the preparation of 4-methyleneproline scaffolds, a key element in antiviral drugs like ledipasvir (López et al., 2020).
Versatile Intermediate for Medicinal Chemistry : It acts as an intermediate in synthesizing bifunctional compounds, providing a gateway to novel compounds with potential in different chemical spaces (Meyers et al., 2009).
Regioselective Cycloaddition : This compound is involved in regioselective cycloaddition reactions, yielding derivatives like substituted methyl 5-oxa-6-azaspiro[2.4]heptane-1-carboxylates (Molchanov & Tran, 2013).
Antibacterial Drug Synthesis : It is utilized in designing and synthesizing novel quinolines with potent antibacterial activity against respiratory pathogens (Odagiri et al., 2013).
Synthesis of Biologically Active Compounds : Its derivatives are important intermediates in synthesizing biologically active compounds such as omisertinib (Zhao et al., 2017).
NMR Spectroscopy Application : NMR spectroscopy uses this compound for absolute configuration assignments, crucial in understanding stereochemistry (Jakubowska et al., 2013).
JAK1-selective Inhibitor Design : It is central in the design of JAK1 selective inhibitors, useful in the development of new therapeutic drugs (Chough et al., 2018).
Stereochemical Structure-Activity Relationships : This compound helps in understanding stereochemical structure-activity relationships in antibacterial agents (Kimura et al., 1994).
Wirkmechanismus
Action Environment
Environmental factors can influence the action, efficacy, and stability of Tert-butyl methyl(5-azaspiro[2.4]heptan-7-yl)carbamate. For instance, the compound should be stored at a temperature of 4°C . Additionally, the compound’s action could be influenced by factors such as pH, presence of other compounds, and specific conditions within the biological environment.
Eigenschaften
IUPAC Name |
tert-butyl N-(5-azaspiro[2.4]heptan-7-yl)-N-methylcarbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O2/c1-11(2,3)16-10(15)14(4)9-7-13-8-12(9)5-6-12/h9,13H,5-8H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFPGLKQZFNBZQW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)C1CNCC12CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl methyl(5-azaspiro[2.4]heptan-7-yl)carbamate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(4-methoxyphenyl)-6-(2-oxo-2-phenylethyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B3008666.png)



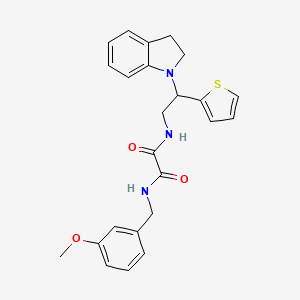
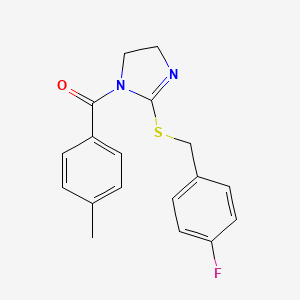
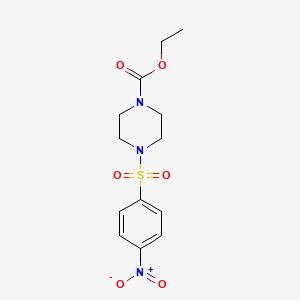
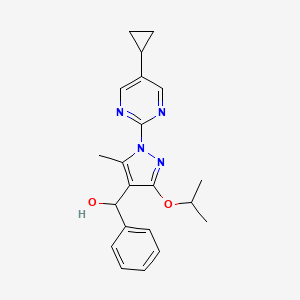
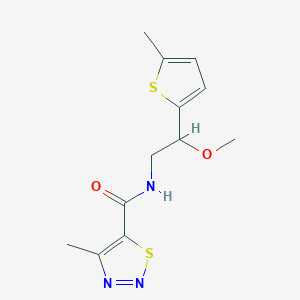
![(2E)-2-[2-(2,4-dichlorophenyl)hydrazin-1-ylidene]-1-phenyl-3-(piperidin-1-yl)propan-1-one](/img/structure/B3008679.png)
![benzyl 2-(3-(4-chlorophenyl)-7,9-dimethyl-6,8-dioxo-6,7,8,9-tetrahydro-[1,2,4]triazino[3,4-f]purin-1(4H)-yl)acetate](/img/structure/B3008682.png)

